Quinoline-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2,4-dicarboxamide is a heterocyclic compound that features a quinoline ring system with two carboxamide groups at the 2 and 4 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-2,4-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-2,4-dicarboxylic acid with ammonia or amines under suitable conditions. Another method includes the use of acetylenedicarboxylates and aryl amines in the presence of molecular iodine as a catalyst . This reaction typically occurs in acetonitrile at elevated temperatures (around 80°C).
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, quinoline-2,4-diamine, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline-2,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: This compound derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of fluorescent materials and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of quinoline-2,4-dicarboxamide involves its interaction with specific molecular targets. For instance, as a G-quadruplex stabilizer, it binds to the G-quadruplex structures in DNA, thereby inhibiting the activity of certain enzymes involved in DNA replication and transcription . This interaction can lead to the stabilization of telomeric regions and the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- Quinoline-2,4-diamine
- Quinoline-4-carboxamide
Uniqueness
Quinoline-2,4-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to stabilize G-quadruplex structures and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
32743-31-0 |
---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
quinoline-2,4-dicarboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |
InChI Key |
ZTKFFLQRUZSGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.